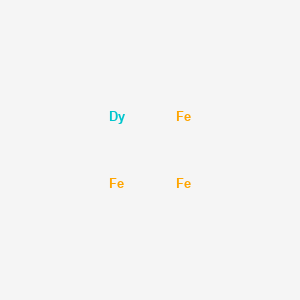
Dysprosium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium-iron compounds are a class of materials that combine the rare-earth element dysprosium with iron. Dysprosium, symbolized as Dy, is a lanthanide with atomic number 66. It is known for its high magnetic susceptibility and thermal neutron absorption cross-section. When combined with iron, these compounds exhibit unique magnetic and structural properties, making them valuable in various high-tech applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium-iron compounds can be synthesized through several methods. One common approach is the reduction diffusion method, where dysprosium oxide (Dy₂O₃) is reduced using calcium in the presence of iron to form the alloy powder . Another method involves electrolytic production in fluoride-based electrolytes, where rare earth oxides are dissolved and reduced to form the desired alloy .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves the use of molten fluoride-based electrolytes. The process includes dissolving dysprosium oxide in a mixture of dysprosium fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolytic cell setup uses graphite anodes and inert or consumable cathodes to deposit the alloy in liquid form .
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas. It also reacts with dilute acids to produce dysprosium salts and hydrogen gas .
Common Reagents and Conditions
Common reagents used in reactions with dysprosium-iron compounds include dilute acids like hydrochloric acid and sulfuric acid. These reactions typically occur at elevated temperatures to facilitate the formation of dysprosium salts and hydrogen gas .
Major Products Formed
The major products formed from these reactions include dysprosium hydroxide, dysprosium chloride, and dysprosium sulfate. These compounds are often used in various applications due to their unique properties .
Applications De Recherche Scientifique
Dysprosium-iron compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of dysprosium-iron compounds is primarily based on their magnetic properties. Dysprosium’s high magnetic susceptibility allows it to interact strongly with magnetic fields, making it useful in applications like MRI and data storage. The molecular targets and pathways involved include the alignment of magnetic domains and the interaction with external magnetic fields to produce desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dysprosium-iron include other rare-earth iron alloys such as terbium-iron and holmium-iron. These compounds also exhibit unique magnetic properties and are used in similar applications .
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high thermal neutron absorption cross-section and magnetic susceptibility. This makes them particularly valuable in applications requiring strong magnetic interactions and radiation shielding .
Conclusion
Dysprosium-iron compounds are a fascinating class of materials with a wide range of applications in science and industry Their unique properties, including high magnetic susceptibility and thermal neutron absorption, make them invaluable in fields such as chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
12517-72-5 |
|---|---|
Formule moléculaire |
DyFe3 |
Poids moléculaire |
330.03 g/mol |
Nom IUPAC |
dysprosium;iron |
InChI |
InChI=1S/Dy.3Fe |
Clé InChI |
VEMNCLIWMNDOTF-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


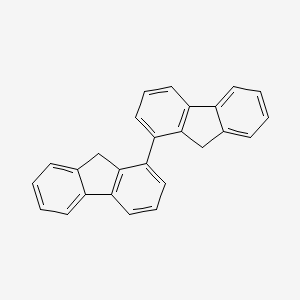
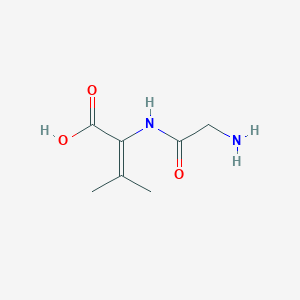
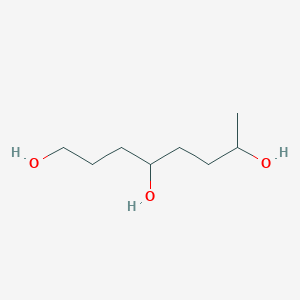
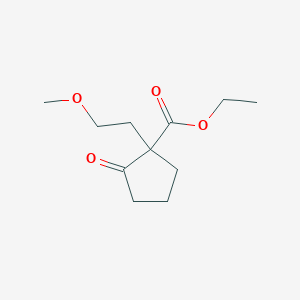

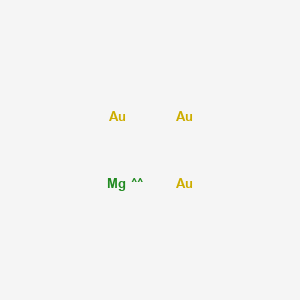
![1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14725336.png)
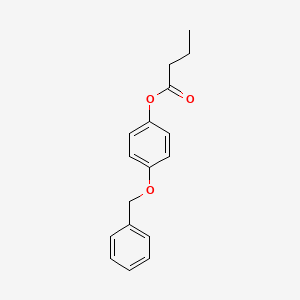



![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)


